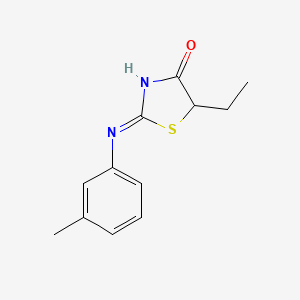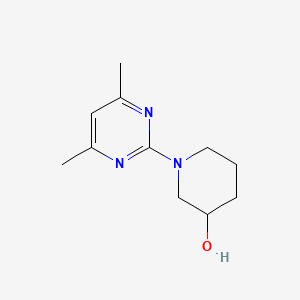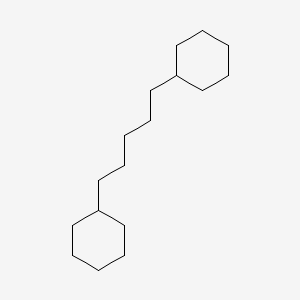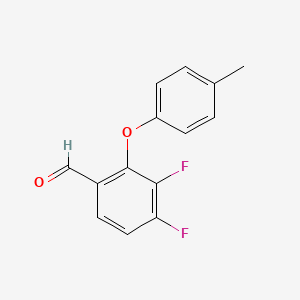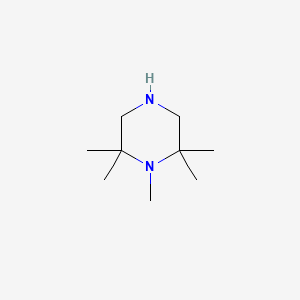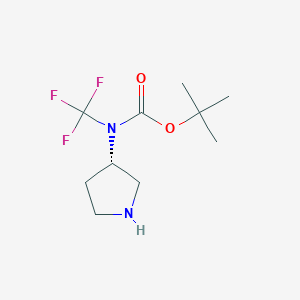
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of a pyrrolidine derivative with a trifluoromethyl carbamate precursor. One common method is the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamine in the presence of an acid . This reaction is carried out in dichloromethane at room temperature, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
科学的研究の応用
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a similar trifluoromethyl group and pyrrolidine ring but differ in their substituents.
Indole derivatives: These compounds share the trifluoromethyl group and have diverse biological activities.
Uniqueness
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.
特性
分子式 |
C10H17F3N2O2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
WKYQXYCLSGSWCJ-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N([C@H]1CCNC1)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


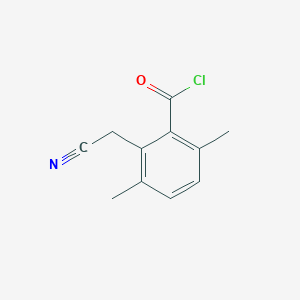
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
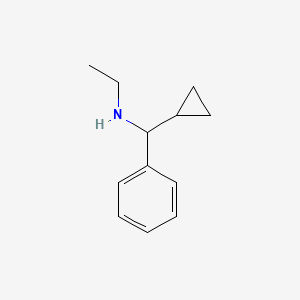
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
